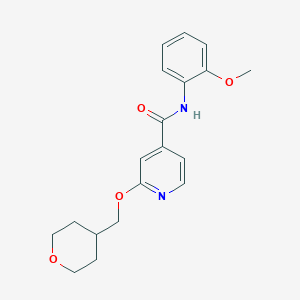

N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-23-17-5-3-2-4-16(17)21-19(22)15-6-9-20-18(12-15)25-13-14-7-10-24-11-8-14/h2-6,9,12,14H,7-8,10-11,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAYPACHOCVWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC(=NC=C2)OCC3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS Number: 2034242-84-5) is a complex organic compound with potential biological activity. Its structure features a methoxy group on the phenyl ring and a tetrahydropyran moiety, which may influence its pharmacological properties. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: C₁₉H₂₂N₂O₄

- Molecular Weight: 342.4 g/mol

- Structure: The compound consists of an isonicotinamide backbone linked to a methoxy-substituted phenyl group and a tetrahydropyran unit.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, the inhibition of nitric oxide production has been documented in related compounds, suggesting that this compound may also possess this capability .

2. Anticancer Potential

Preliminary studies have shown that derivatives of isonicotinamide can inhibit cancer cell proliferation. The mechanism typically involves the modulation of signaling pathways associated with cell growth and apoptosis. In vitro assays using cell lines have demonstrated cytotoxic effects at varying concentrations, indicating potential for further development as an anticancer therapeutic .

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation: It could interact with various receptors in cellular signaling pathways, influencing cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored related compounds that share structural features with this compound:

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A study conducted on human cancer cell lines revealed that the compound displayed an IC50 value in the low micromolar range, indicating potent cytotoxic effects. The study highlighted that structural modifications could enhance its efficacy against resistant cancer types .

Antimicrobial Activity

This compound has also shown significant antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. Its effectiveness against Staphylococcus aureus and Escherichia coli suggests potential applications in treating infections.

Table 1: Summary of Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Neuroprotective Effects

Preliminary studies indicate that this compound may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase has been particularly noted, which could enhance neurotransmitter levels in the brain.

Case Study: Neuroprotection Mechanism

Research published in a peer-reviewed journal demonstrated that the compound could significantly reduce oxidative stress markers in neuronal cell cultures, suggesting a protective effect against neurotoxicity .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including amination and etherification processes. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological profile.

Table 2: Structure-Activity Relationship Insights

Q & A

Q. What are the optimal reaction conditions for synthesizing N-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, and how can side products be minimized?

Methodological Answer:

- Step 1: Use a substitution reaction under alkaline conditions (e.g., K₂CO₃ or NaH) to introduce the tetrahydro-2H-pyran-4-yl methoxy group. This is analogous to methods described for pyridylmethoxy intermediates in and THP-protected alcohols in .

- Step 2: Employ coupling agents like HATU () for amide bond formation between the isonicotinic acid derivative and 2-methoxyaniline.

- Minimizing Side Products: Optimize stoichiometry (e.g., 1.2:1 molar ratio of nucleophile to electrophile) and monitor reaction progress via TLC or LC-MS. Excess reagents can lead to over-alkylation or hydrolysis byproducts .

Q. Which purification techniques are most effective for isolating the target compound from reaction mixtures?

Methodological Answer:

- Chromatography: Use flash column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) for polar intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) is ideal for final purification ().

- Crystallization: If the compound is crystalline, employ solvent mixtures like dichloromethane/hexane or methanol/water. Precipitate impurities by adjusting pH (e.g., acidify to protonate basic byproducts) .

Q. What spectroscopic methods are essential for characterizing the compound’s structure?

Methodological Answer:

- NMR: Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyran ring protons at δ 1.5–4.0 ppm). Compare with tetrahydro-2H-pyran derivatives in and .

- HRMS: Validate molecular weight with <2 ppm error.

- IR: Confirm amide C=O stretch (~1650 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .

Advanced Research Questions

Q. How does the steric hindrance of the tetrahydro-2H-pyran-4-yl methoxy group influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Analysis: Perform DFT calculations to map electron density and steric maps (e.g., using Gaussian or ORCA). Compare with smaller substituents (e.g., methoxy vs. THP-methoxy) to assess reaction rates.

- Experimental Validation: Conduct kinetic studies under varying temperatures (25–80°C) and solvents (DMF vs. THF). Monitor activation energy (Eₐ) via Arrhenius plots .

Q. How can computational modeling (e.g., DFT) predict the reactivity of the isonicotinamide moiety under different pH conditions?

Methodological Answer:

- pH-Dependent Studies: Simulate protonation states (pKa prediction via MarvinSketch or ACD/Labs). At pH < 4, the pyridine nitrogen is protonated, altering electron-withdrawing effects.

- Reactivity Mapping: Use Fukui indices to identify nucleophilic/electrophilic sites. Validate with experimental hydrolysis studies (e.g., stability in pH 1–13 buffers) .

Q. What strategies resolve discrepancies between theoretical and experimental NMR spectra for this compound?

Methodological Answer:

- Dynamic Effects: Account for rotational barriers (e.g., hindered rotation of the methoxyphenyl group) using variable-temperature NMR (−50°C to +50°C).

- Solvent Effects: Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents may stabilize specific conformers.

- DFT Refinement: Adjust computational parameters (solvent model, basis set) to match experimental shifts. Tools like NMRshiftDB can benchmark predictions .

Q. What are the degradation pathways of this compound under oxidative stress, and how can they be mitigated?

Methodological Answer:

- Forced Degradation: Expose to H₂O₂ (3% v/v, 40°C, 24h) and analyze via LC-MS. Major degradation products likely involve oxidation of the methoxy group or pyran ring.

- Stabilization: Add antioxidants (e.g., BHT) or use inert atmospheres (N₂/Ar) during storage. Lyophilization in amber vials reduces photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.